Cas no 1448776-80-4 (3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)

3-Bromo-4-methyl-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine
- F95440
- DB-165506
- AKOS022190234
- Pyridine, 3-bromo-4-methyl-2-(trifluoromethyl)-
- SCHEMBL21597043
- QDGCOQSLLQULET-UHFFFAOYSA-N
- 1448776-80-4
-
- インチ: InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3
- InChIKey: QDGCOQSLLQULET-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=NC=C1)C(F)(F)F)Br
計算された属性
- せいみつぶんしりょう: 238.95575g/mol
- どういたいしつりょう: 238.95575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12.9Ų
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173163-1g |
3-bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | 95% | 1g |
$1274 | 2021-08-05 | |
Alichem | A029190279-1g |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | 95% | 1g |
1,094.00 USD | 2021-06-01 | |
A2B Chem LLC | AA72722-100mg |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 100mg |
$1090.00 | 2024-04-20 | |
A2B Chem LLC | AA72722-5g |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 5g |
$11757.00 | 2024-04-20 | |
Chemenu | CM173163-1g |
3-bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | 95% | 1g |
$1250 | 2022-06-12 | |
A2B Chem LLC | AA72722-25mg |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 25mg |
$424.00 | 2024-04-20 | |
A2B Chem LLC | AA72722-250mg |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 250mg |
$1757.00 | 2024-04-20 | |
A2B Chem LLC | AA72722-1g |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine |
1448776-80-4 | > 95% | 1g |
$4090.00 | 2024-04-20 |
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
3-Bromo-4-methyl-2-(trifluoromethyl)pyridineに関する追加情報
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine: A Comprehensive Overview
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a highly specialized organic compound with the CAS number 1448776-80-4. This compound belongs to the class of pyridines, which are aromatic heterocyclic compounds with a nitrogen atom in the ring. The presence of substituents such as bromine, methyl, and trifluoromethyl groups imparts unique chemical properties, making it a valuable molecule in various research and industrial applications.
The structure of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is characterized by a pyridine ring with three substituents: a bromine atom at position 3, a methyl group at position 4, and a trifluoromethyl group at position 2. These substituents influence the electronic properties of the molecule, making it highly reactive in certain chemical transformations. The bromine atom introduces electron-withdrawing effects, while the methyl group provides electron-donating characteristics. The trifluoromethyl group further enhances the electron-withdrawing nature of the molecule, contributing to its stability and reactivity.
Recent studies have highlighted the potential of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine in drug discovery and development. Its unique electronic properties make it an ideal candidate for designing bioactive molecules targeting various therapeutic areas. For instance, researchers have explored its role as an intermediate in the synthesis of kinase inhibitors, which are crucial for treating cancer and inflammatory diseases. The compound's ability to form stable complexes with metal ions has also been leveraged in designing metalloenzyme mimics for catalytic applications.
In addition to its role in pharmaceuticals, 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine has found applications in materials science. Its electron-deficient nature makes it suitable for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent advancements have demonstrated its potential as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional charge transport properties.
The synthesis of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine involves multi-step chemical reactions that require precise control over reaction conditions. A common approach involves the nucleophilic substitution of bromide ions on a pyridine ring, followed by subsequent functionalization steps to introduce the methyl and trifluoromethyl groups. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring the compound's suitability for demanding applications.
From an environmental perspective, 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine exhibits favorable biodegradation characteristics under controlled conditions. Studies have shown that it undergoes rapid transformation in aerobic environments, minimizing its persistence in natural ecosystems. This makes it a more sustainable choice compared to traditional pyridine derivatives that may pose long-term environmental risks.
In conclusion, 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a versatile compound with significant potential across multiple domains. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application-oriented research, position it as a key molecule for future innovations in drug discovery, materials science, and sustainable chemistry.
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